1-((1-Hydroperoxymethylcyclohexyl)dioxy)methylcyclohexan-1-ol
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Overview
Description
1-((1-Hydroperoxymethylcyclohexyl)dioxy)methylcyclohexan-1-ol is a chemical compound with the molecular formula C14H26O5. It is a derivative of cyclohexanol and contains a hydroperoxymethyl group attached to the cyclohexyl ring, which is further connected to another cyclohexanol molecule via a dioxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Hydroperoxymethylcyclohexyl)dioxy)methylcyclohexan-1-ol typically involves the reaction of cyclohexanol with a hydroperoxide source under controlled conditions. One common method is the reaction of cyclohexanol with hydrogen peroxide in the presence of a catalyst, such as a transition metal complex, to form the hydroperoxymethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the exothermic nature of the reaction. The process would be optimized to maximize yield and minimize by-products, ensuring a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-((1-Hydroperoxymethylcyclohexyl)dioxy)methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroperoxymethyl group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroperoxymethyl group, resulting in the formation of cyclohexanol derivatives.
Substitution: The hydroperoxymethyl group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Cyclohexanol and its derivatives.
Substitution: A wide range of functionalized cyclohexanol derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may serve as a probe or intermediate in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug precursors.
Industry: Applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-((1-Hydroperoxymethylcyclohexyl)dioxy)methylcyclohexan-1-ol exerts its effects depends on its specific application. For example, in oxidation reactions, the hydroperoxymethyl group acts as an oxidizing agent, transferring oxygen to the substrate. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Cyclohexanol
Cyclohexanone
Hydroperoxymethylcyclohexanol
Other hydroperoxide derivatives
Uniqueness: 1-((1-Hydroperoxymethylcyclohexyl)dioxy)methylcyclohexan-1-ol is unique due to its specific structural features, such as the presence of the hydroperoxymethyl group and the dioxygen bridge. These features distinguish it from other cyclohexanol derivatives and contribute to its distinct chemical properties and reactivity.
Properties
CAS No. |
29730-06-1 |
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Molecular Formula |
C14H26O5 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
1-[[1-(hydroperoxymethyl)cyclohexyl]peroxymethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H26O5/c15-13(7-3-1-4-8-13)11-18-19-14(12-17-16)9-5-2-6-10-14/h15-16H,1-12H2 |
InChI Key |
PVLRGQZYXRZWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(COOC2(CCCCC2)COO)O |
Origin of Product |
United States |
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